4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide
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Overview
Description
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in various chemical environments
Mechanism of Action
Target of Action
The primary target of this compound is Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function .
Biochemical Pathways
The compound affects the biochemical pathways associated with fatty acid biosynthesis. By interacting with Acetyl-CoA carboxylase 2, it can potentially disrupt the synthesis of fatty acids, leading to downstream effects on cellular metabolism .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Given its target, it is likely that the compound affects cellular energy metabolism and potentially disrupts the synthesis of fatty acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and physico-chemical behavior can be influenced by the presence of a -CF3 group
Preparation Methods
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with N-phenylbenzenesulfonamide under specific conditions . Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and protein functions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals for crop protection
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and sulfonamides. Compared to these compounds, 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both the trifluoromethyl group and the sulfonamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3S/c19-16-10-12(18(20,21)22)11-23-17(16)27-14-6-8-15(9-7-14)28(25,26)24-13-4-2-1-3-5-13/h1-11,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDHLDZOWYWTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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